4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-137342 involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds . These reactions often require specific conditions, such as the presence of a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of PD-137342 may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PD-137342 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
PD-137342 has a wide range of scientific research applications, including:
Mechanism of Action
PD-137342 exerts its effects by binding to the cholecystokinin type B receptor, a G protein-coupled receptor that activates a phosphatidylinositol-calcium second messenger system. This binding modulates various physiological processes, including anxiety, analgesia, and neuroleptic activity . The molecular targets and pathways involved include the activation of G proteins and the subsequent signaling cascades that regulate cellular responses .
Comparison with Similar Compounds
PD-137342 is unique in its high affinity for the cholecystokinin type B receptor, with a Ki value of 62 nM . Similar compounds include:
CI-988: Another ligand for the cholecystokinin type B receptor with similar binding properties.
L-365,260: A selective antagonist for the cholecystokinin type B receptor, used in various research studies.
Devazepide: A cholecystokinin type A receptor antagonist, often compared with PD-137342 in studies of receptor selectivity.
PD-137342 stands out due to its specific binding affinity and the range of physiological processes it can modulate, making it a valuable compound in both research and potential therapeutic applications .
Properties
Molecular Formula |
C35H42N4O6 |
---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
4-[[(1R)-2-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35-/m0/s1 |
InChI Key |
FVQSSYMRZKLFDR-ZTHIAPAOSA-N |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Synonyms |
4-((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1)-dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenethyl)amino)-4-oxobutanoate N-methyl-D-glucamine CI 988 CI-988 PD 134308 PD-134308 PD134308 |
Origin of Product |
United States |
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